4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 146464-93-9
VCID: VC21270459
InChI: InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24)
SMILES: C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C18H16N6O2
Molecular Weight: 348.4 g/mol

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

CAS No.: 146464-93-9

Cat. No.: VC21270459

Molecular Formula: C18H16N6O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid - 146464-93-9

Specification

CAS No. 146464-93-9
Molecular Formula C18H16N6O2
Molecular Weight 348.4 g/mol
IUPAC Name 4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Standard InChI InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24)
Standard InChI Key YDEZNQPWTMVPCH-UHFFFAOYSA-N
SMILES C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator